molecular formula C15H25NO5 B153194 Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 877173-80-3

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B153194
CAS RN: 877173-80-3
M. Wt: 299.36 g/mol
InChI Key: CDKCUTDILXXPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known as TBEPPC, is a synthetic compound that has been used in a variety of scientific research applications. TBEPPC is a tert-butyl ester of the piperidine-1-carboxylic acid, and is an important synthetic intermediate for the synthesis of a variety of compounds. TBEPPC has been used in a variety of research applications, including as a model compound for studying the mechanism of action of enzymes, as a substrate for studying the biochemical and physiological effects of drugs, and as a tool for testing the efficacy of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is utilized in various synthetic and structural analyses in scientific research. For instance, Moriguchi et al. (2014) synthesized a compound closely related to this compound, which was characterized using high-resolution mass spectrometry and single crystal X-ray diffraction analysis, revealing a unique bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Wang et al. (2015) synthesized a derivative of this compound as a key intermediate for Vandetanib, a medication used in cancer treatment. Their study outlines the steps for its synthesis, including acylation, sulfonation, and substitution (Wang et al., 2015).

Synthesis of Piperidine Derivatives

The compound is also used in the preparation of diverse piperidine derivatives. Moskalenko and Boev (2014) reported the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).

Development of Novel Scaffolds

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing its use as a new scaffold for the preparation of substituted piperidines, crucial in drug development (Harmsen et al., 2011).

Contribution to Anticancer Drug Synthesis

Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from a compound structurally similar to this compound (Zhang et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCUTDILXXPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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